molecular formula C11H14N2O B2427857 3-(Methyl(phenyl)amino)pyrrolidin-2-one CAS No. 117985-97-4

3-(Methyl(phenyl)amino)pyrrolidin-2-one

Cat. No. B2427857
CAS RN: 117985-97-4
M. Wt: 190.246
InChI Key: WFHXZTZLLICGFR-UHFFFAOYSA-N
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Description

“3-(Methyl(phenyl)amino)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is also known as α-PHiP, a stimulant drug of the cathinone class that has been sold online as a designer drug .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of “3-(Methyl(phenyl)amino)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Methyl(phenyl)amino)pyrrolidin-2-one” is 190.24 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring serves as a valuable scaffold for designing bioactive compounds. Researchers have exploited its properties, including sp³ hybridization, stereochemistry, and non-planarity, to create drug candidates. The pseudorotation phenomenon associated with the pyrrolidine ring enhances three-dimensional coverage, making it an attractive choice for drug development .

RORγt Inhibitors

Pyrrolidine derivatives have been investigated as inhibitors of RORγt (retinoic acid-related orphan receptor gamma t), a transcription factor involved in immune regulation. These compounds exhibit promising potency against RORγt, which plays a crucial role in autoimmune diseases and cancer .

Anti-HIV Agents

Researchers have synthesized pyrrolidine-2-one derivatives and evaluated their anti-HIV activity. These compounds show potential against both HIV-1 and HIV-2 strains, making them interesting candidates for further development .

Cascade Reactions and Synthetic Methodology

The cascade reactions of N-substituted piperidines lead to the selective synthesis of pyrrolidin-2-ones. Mechanistically, these reactions involve the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid cyclization. This methodology provides a useful route to access pyrrolidin-2-ones .

Photooxygenation and Precursors

Homochiral 5-methylidene-1,5-dihydro-2H-pyrrol-2-one derivatives have been synthesized via photooxygenation. These compounds serve as precursors for various bioactive molecules, including alkaloids and unusual amino acids .

Stereochemistry and Binding Modes

The stereoisomers of pyrrolidine compounds significantly impact their biological profiles. Different spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins, affecting drug efficacy and selectivity .

Future Directions

The pyrrolidine ring, a key feature of “3-(Methyl(phenyl)amino)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that “3-(Methyl(phenyl)amino)pyrrolidin-2-one” and similar compounds could have significant potential in future drug discovery efforts.

properties

IUPAC Name

3-(N-methylanilino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(9-5-3-2-4-6-9)10-7-8-12-11(10)14/h2-6,10H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHXZTZLLICGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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